(2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide
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Overview
Description
(2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[52202,6]undecane-5-sulfonamide is a complex organic compound that belongs to the class of diazatricyclo compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide typically involves multiple steps, including the formation of the diazatricyclo core and subsequent functionalization. Common starting materials include aromatic amines, sulfonyl chlorides, and various reagents for cyclization and functional group transformations. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Cyclization: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers, coatings, and catalysts. Its unique properties can contribute to the performance and functionality of industrial products.
Mechanism of Action
The mechanism of action of (2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide include other diazatricyclo compounds with different substituents or functional groups. Examples include:
- (2R,3R,6R)-3-(4-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide
- (2R,3R,6R)-3-(3-chlorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide
Uniqueness
The uniqueness of (2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[52202,6]undecane-5-sulfonamide lies in its specific structural features, such as the methoxyphenyl group and the sulfonamide moiety
Properties
IUPAC Name |
(2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-19(2)25(22,23)21-12-16(14-5-4-6-15(11-14)24-3)18-17(21)13-7-9-20(18)10-8-13/h4-6,11,13,16-18H,7-10,12H2,1-3H3/t16-,17+,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDMTDLPQMVGO-RCCFBDPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C2C1C3CCN2CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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